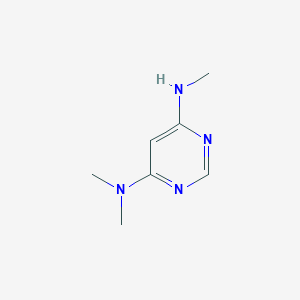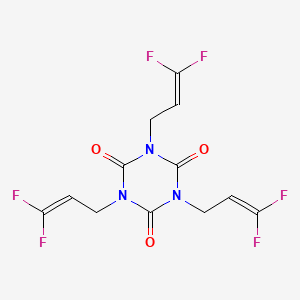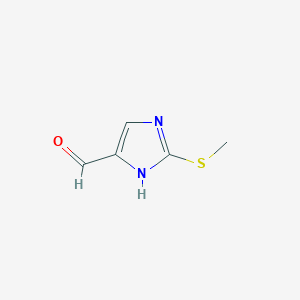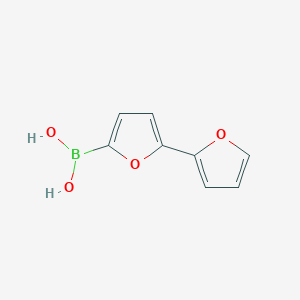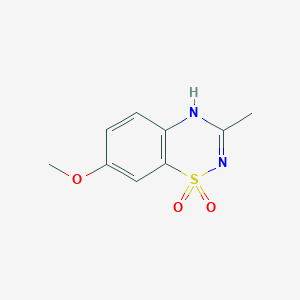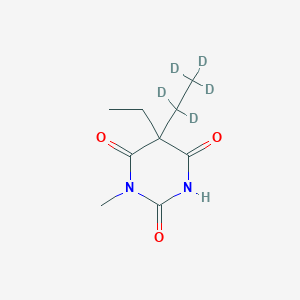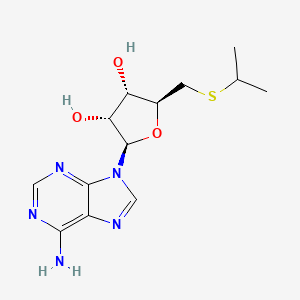
5'-Isopropylthioadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Isopropylthioadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes This compound is characterized by the presence of an isopropylthio group attached to the 5’ position of the adenosine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Isopropylthioadenosine typically involves the alkylation of adenosine with isopropylthiol. The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the 5’ position of adenosine.
Industrial Production Methods: Industrial production of 5’-Isopropylthioadenosine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize product formation.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Isopropylthioadenosine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopropylthio group, reverting to adenosine.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Adenosine.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Isopropylthioadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular signaling pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 5’-Isopropylthioadenosine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of adenosine receptors, influencing cellular signaling pathways. The compound may also inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA synthesis and repair.
Comparación Con Compuestos Similares
- 5’-Methylthioadenosine
- 5’-Ethylthioadenosine
- 5’-Isobutylthioadenosine
Comparison: 5’-Isopropylthioadenosine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biochemical assays. For instance, the steric hindrance and electronic effects of the isopropyl group can influence its interaction with molecular targets, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C13H19N5O3S |
|---|---|
Peso molecular |
325.39 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propan-2-ylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O3S/c1-6(2)22-3-7-9(19)10(20)13(21-7)18-5-17-8-11(14)15-4-16-12(8)18/h4-7,9-10,13,19-20H,3H2,1-2H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
VYKMAEUZJOVKCO-QYVSTXNMSA-N |
SMILES isomérico |
CC(C)SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CC(C)SCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
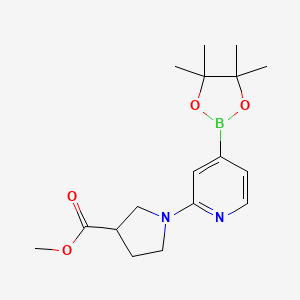
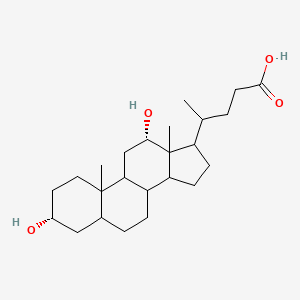
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)


![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
